2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core fused with a bicyclic pyridine-pyrimidine system. Substituents include a (2H-1,3-benzodioxol-5-yl)methyl group at position 3 and an acetamide moiety at position 1 via a methylene bridge. The acetamide side chain could influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c18-14(22)8-20-15-11(2-1-5-19-15)16(23)21(17(20)24)7-10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKEKSDSTXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the benzodioxole moiety, followed by the construction of the pyrido[2,3-d]pyrimidine core. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety typically yields quinone derivatives, while reduction of the pyrido[2,3-d]pyrimidine core can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrido[2,3-d]pyrimidine-2,4-dione core distinguishes the target compound from analogs with simpler or differently fused systems:
- Dihydropyrimidin-6-one (): A monocyclic pyrimidine ring with a single ketone group, offering less structural rigidity and fewer interaction sites .
- Pyrazolo[3,4-d]pyrimidin-4-one (): Incorporates a pyrazole ring fused to pyrimidine, altering electronic properties and steric bulk compared to the target compound .
Substituent Analysis
- (2H-1,3-Benzodioxol-5-yl)methyl Group: Present in the target compound and ’s dihydropyrimidinone derivative. This group enhances lipophilicity and may confer resistance to oxidative metabolism .
- Acetamide Side Chain: The target compound and share this moiety, which may improve water solubility via hydrogen bonding. ’s fluorophenyl-chromenone derivatives lack this group, suggesting divergent biological targeting .
Comparative Data Table
Research Findings and Implications
- Structural Uniqueness: The target compound’s fused dione system provides distinct electronic and steric properties compared to monocyclic or differently fused analogs.
- Metabolic Stability : The benzodioxole group in the target and ’s compound may reduce cytochrome P450-mediated degradation, a feature absent in ’s piperazine derivatives .
- Synthetic Challenges: The pyrido[2,3-d]pyrimidine-2,4-dione core necessitates specialized synthetic routes, unlike the more accessible dihydropyrimidinones .
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide (commonly referred to as C733-0627) is a novel small molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure and properties of C733-0627 are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17H14N4O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
Anticancer Properties
C733-0627 has shown promising results in preclinical studies as an anticancer agent. It has been reported to inhibit the proliferation of various cancer cell lines. For instance, it effectively reduced the growth of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 µM and 1.2 µM respectively .
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may act on the MEK/ERK pathway, which is often dysregulated in cancers .
C733-0627 exhibits its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been identified as an inhibitor of MEK1/2 kinases, leading to decreased phosphorylation of ERK1/2 and downstream effectors such as p-p70S6K in treated cells .
- Cell Cycle Arrest : Treatment with C733-0627 has been associated with G0/G1 phase arrest in cancer cells, indicating a disruption in the cell cycle that prevents further proliferation .
- Induction of Apoptosis : There is evidence suggesting that C733-0627 can induce apoptosis in sensitive cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Case Studies
Several studies have investigated the efficacy and safety profile of C733-0627:
- In Vitro Studies : In a series of experiments involving various cancer cell lines, C733-0627 demonstrated significant cytotoxicity with IC50 values ranging from low nanomolar to micromolar concentrations depending on the cell type .
- In Vivo Efficacy : In xenograft models of BRAF mutant melanoma, oral administration of C733-0627 resulted in dose-dependent tumor growth inhibition . The effective doses ranged from 10 mg/kg to higher doses depending on tumor size and type.
- Toxicology Studies : Preliminary toxicological assessments indicated that C733-0627 was well-tolerated at therapeutic doses; however, further studies are required to fully understand its safety profile in long-term use.
Q & A
Q. What synthetic routes are recommended for preparing the compound?
The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1 : Reacting a pyrido[2,3-d]pyrimidine precursor with a benzodioxolylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzodioxole moiety.
- Step 2 : Acetamide functionalization via nucleophilic substitution using chloroacetamide derivatives in the presence of a coupling agent like HATU . Purity optimization (>95%) typically requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. Which analytical methods are suitable for characterizing purity and structure?
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm .
- NMR : Confirm the acetamide proton at δ 2.1–2.3 ppm (singlet, 3H) and benzodioxole protons as a doublet near δ 6.8 ppm. ¹³C NMR should show the pyridopyrimidine carbonyl at ~170 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ matching the theoretical mass .
Q. What solvent systems are optimal for solubility and in vitro assays?
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS) to maintain ≤0.1% DMSO to avoid cytotoxicity . Pre-filter through a 0.22 µm PVDF membrane to remove particulates .
Q. What safety precautions are required for handling this compound?
- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2), and respiratory sensitization (Category 3).
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.
- Spill Management : Absorb with inert material (vermiculite), seal in a container, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up?
Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example:
- Use Gaussian 16 with the B3LYP/6-31G(d) basis set to simulate the nucleophilic substitution step.
- Pair computational data with high-throughput screening (HTS) to narrow solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Et₃N). ICReDD’s workflow integrates these methods to reduce trial-and-error experimentation .
Q. What strategies enable structure-activity relationship (SAR) studies on the pyridopyrimidine core?
- Substitution Patterns : Replace the benzodioxole group with bioisosteres (e.g., 4-fluorophenyl in ) to assess π-π stacking effects.
- Acetamide Modifications : Introduce methyl or ethyl groups on the acetamide nitrogen to evaluate steric hindrance.
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. IC₅₀ values can be correlated with logP and electrostatic potential maps .
Q. How should contradictory cytotoxicity data in cell-based assays be resolved?
- Dose-Response Curves : Repeat experiments with 10-point serial dilutions (1 nM–100 µM) to confirm IC₅₀ trends.
- Assay Variability Controls : Include reference inhibitors (e.g., staurosporine) and normalize to cell viability via MTT/WST-1.
- Metabolic Interference Check : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to rule out off-target effects .
Q. Can spectroscopic techniques elucidate electronic effects of substituents?
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in DMSO to assess conjugation changes. For instance, electron-withdrawing groups (e.g., -CN) may blue-shift absorption due to reduced π-delocalization.
- Fluorescence Quenching : Titrate with iodide ions to study accessibility of aromatic rings; benzodioxole’s electron-rich nature may enhance quenching efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
